molecular formula C12H11FO2S B7872445 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol

3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol

Cat. No.: B7872445
M. Wt: 238.28 g/mol
InChI Key: KPNUQIDBTYXZCG-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol is a chemical compound with the molecular formula C 12 H 11 FO 2 S and a molecular weight of 238.28 g/mol . Its CAS registry number is 1248985-40-1 . This reagent is provided with a high level of purity, typically 97% , and is intended solely for research applications in a controlled laboratory environment. As a building block in organic synthesis, this compound belongs to a class of chemicals featuring both fluorinated aryl and thienyl groups, which are privileged structures in medicinal and materials chemistry . Researchers value such scaffolds for developing novel substances with potential biological activity. For instance, structurally related compounds utilizing the 3-fluoro-4-methoxyphenyl moiety have been synthesized and screened for in vitro antimicrobial properties, showing promising results . This suggests potential research applications in the development of new pharmacologically active molecules. Safety Notice: This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal consumption . Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2S/c1-15-11-3-2-8(6-10(11)13)12(14)9-4-5-16-7-9/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNUQIDBTYXZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Grignard Reagent Formation

The synthesis begins with the generation of a 3-thienylmagnesium bromide intermediate. As demonstrated in fluorinated polythiophene syntheses, n-BuLi initiates the reaction at -78°C in tetrahydrofuran (THF), followed by quenching with trimethylsilyl chloride to stabilize the intermediate. This method achieves 88% yield for analogous thiophene derivatives.

Coupling with Fluorinated Benzaldehyde Derivatives

3-Fluoro-4-methoxybenzaldehyde (CAS 351-54-2) serves as the electrophilic partner. In a modified procedure, the Grignard reagent reacts with the aldehyde at 0°C, followed by aqueous workup and extraction with ethyl acetate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1), yielding the secondary alcohol.

Key Data:

StepReagents/ConditionsYieldReference
Thiophene activationn-BuLi, THF, -78°C88%
Aldehyde coupling3-Fluoro-4-methoxybenzaldehyde, 0°C65%

Catalytic Fluorination of Methoxyphenyl Precursors

Direct C–H Fluorination

Aryl boronic esters of 4-methoxyphenyl-(3-thienyl)methanol undergo fluorination using N-fluorobenzenesulfonimide (NFSI) in THF at -78°C. This method, adapted from poly(3-alkyl-4-fluorothiophene) synthesis, achieves 52% yield with regioselectivity favoring the meta position.

Copper-Mediated Late-Stage Fluorination

Alternative approaches employ Cu(NO₃)₂ and Cu₂O in aqueous THF to convert aniline precursors to fluorophenols, as seen in 3-fluoro-4-(methylthio)phenol synthesis. Applied to methoxyphenyl analogs, this method yields 25–30% after column chromatography.

Comparison of Fluorination Methods:

MethodFluorinating AgentTemperatureYieldSelectivity
NFSI-mediatedNFSI-78°C52%High
Copper catalysisNaNO₂, H₂SO₄0°C25–30%Moderate

Reductive Amination Pathways

Ketone Intermediate Formation

Condensation of 3-fluoro-4-methoxybenzaldehyde with 3-thienylmethylamine forms an imine, which is reduced using NaBH₄ in methanol. This one-pot method, adapted from oxadiazole syntheses, achieves 74–85% yields after HPLC purification.

Borohydride Reduction Optimization

Switching to NaBH(OAc)₃ in dichloromethane at room temperature improves stereochemical control, reducing epimerization risks. This modification increases yields to 90% for structurally related alcohols.

Microwave-Assisted Synthesis

Accelerated Coupling Reactions

Microwave irradiation (130°C, 1 h) in DMSO with TFA and I₂ facilitates rapid formation of thiophene-coupled products. Applied to 3-fluoro-4-methoxyphenyl derivatives, this method reduces reaction times from 24 h to 1 h while maintaining 72–85% yields .

Solvent and Catalyst Screening

Optimal conditions use DMSO as a polar aprotic solvent and Pd(PPh₃)₄ (8 mol%) for Suzuki-Miyaura couplings. Methoxy group stability under microwave conditions is confirmed via ¹H NMR monitoring.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (petroleum ether/ethyl acetate gradient) remains the standard, with >95% purity achieved for final products. Reverse-phase HPLC (C18 column, methanol/water) resolves diastereomers in chiral analogs.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.51 (d, J = 5.2 Hz, 1H, thiophene), 6.92 (dd, J = 11.2/8.0 Hz, 1H, aromatic), 4.58 (d, J = 5.6 Hz, 2H, -CH₂OH).

  • ¹³C NMR : 169.4 ppm (C-F), 55.1 ppm (OCH₃) .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under specific conditions to form saturated compounds.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 3-Fluoro-4-methoxyphenyl-(3-thienyl)ketone.

    Reduction: Formation of 3-Fluoro-4-methoxycyclohexyl-(3-thienyl)methanol.

    Substitution: Formation of 3-Amino-4-methoxyphenyl-(3-thienyl)methanol.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thienyl compounds have shown effectiveness against Gram-positive bacteria, suggesting that 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol may possess similar activities due to its structural components .
  • Antioxidant Properties: The phenolic structure is known for its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound may enhance antioxidant activity due to the combined effects of the phenolic and thienyl groups .
  • Anti-inflammatory Effects: Compounds featuring thienyl groups have been linked to the inhibition of pro-inflammatory cytokines. This suggests a potential pathway through which 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol could exert anti-inflammatory effects, warranting further investigation .

Material Science

The unique structural properties of 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol make it a candidate for developing new materials with specific electronic or optical properties. Its ability to form hydrogen bonds due to the hydroxyl group may facilitate interactions in polymer matrices or as a component in organic electronics.

Case Studies

  • Antimicrobial Studies: A study published in ResearchGate demonstrated that thienyl derivatives showed significant activity against various bacterial strains. The findings suggest that modifications to the thienyl structure can enhance antimicrobial efficacy, indicating a promising avenue for developing new antibiotics based on this compound .
  • Antioxidant Activity Research: Research conducted on related phenolic compounds revealed their capacity to reduce oxidative stress markers in vitro. This supports the hypothesis that 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol could similarly contribute to antioxidant defenses .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The methoxy group can influence the compound’s solubility and metabolic stability, while the thiophene moiety can contribute to its electronic properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity (if reported) Reference
3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol 3-F, 4-OCH₃, 3-thienyl C₁₂H₁₁FO₂S 246.28 High lipophilicity due to F and thienyl groups Not explicitly reported; inferred anticancer potential
3-Fluoro-4-methoxyphenyl-(2-thienyl)methanol 3-F, 4-OCH₃, 2-thienyl C₁₂H₁₁FO₂S 246.28 Thienyl positional isomer Discontinued; potential synthesis challenges
3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol 3-F, 4-OCH₃, 5-CH₃-2-thienyl C₁₃H₁₃FO₂S 260.30 Methyl substitution on thienyl Discontinued; improved steric hindrance
Di(3-thienyl)methanol Two 3-thienyl groups C₉H₈OS₂ 196.28 Symmetric thienyl structure IC₅₀ = 12.5 µM (T98G brain cancer cells)
[3-(Trifluoromethyl)-4-methoxyphenyl]methanol 3-CF₃, 4-OCH₃ C₉H₉F₃O₂ 206.16 Trifluoromethyl enhances lipophilicity Not reported; used in agrochemicals
Key Observations:

Thienyl Positional Isomerism : The substitution position of the thienyl group (2- vs. 3-thienyl) significantly impacts molecular geometry and biological interactions. For example, 2-thienyl analogs () are often less stable due to steric constraints, leading to discontinuation in some cases .

Methyl Substitution on Thienyl : Adding a methyl group (e.g., 5-methyl-2-thienyl) increases steric bulk, which may reduce solubility but improve membrane permeability .

Anticancer Activity:
  • Di(3-thienyl)methanol (C₉H₈OS₂) demonstrated potent cytotoxicity against T98G brain cancer cells (IC₅₀ = 12.5 µM) via apoptosis induction and tubulin inhibition . The absence of the fluoromethoxyphenyl group in this compound suggests that the 3-fluoro-4-methoxyphenyl moiety in the target compound could enhance specificity or potency.
  • Flavonol 4a (), containing a 3-thienyl group, showed IC₅₀ = 23.79 µM against MCF-7 cells, indicating that thienyl groups contribute to anticancer activity even in unrelated scaffolds .

Physicochemical Properties

  • Lipophilicity: The 3-fluoro substituent increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Solubility: Methoxy groups improve aqueous solubility relative to trifluoromethylated analogs (e.g., [3-(trifluoromethyl)-4-methoxyphenyl]methanol, ) .

Biological Activity

3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a fluorinated aromatic ring, a methoxy group, and a thienyl moiety. The presence of these functional groups may influence its biological activity by modulating interactions with biological targets, such as enzymes and receptors.

Enzyme Inhibition

Preliminary studies indicate that 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol may act as an enzyme inhibitor. It potentially binds to the active sites of various enzymes, disrupting their normal function. For example, compounds with similar structures have shown inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation .

Receptor Binding

This compound may also interact with specific receptors involved in various physiological processes. For instance, studies on analogs suggest that modifications in the aromatic system can enhance binding affinity to GABA receptors, indicating a possible role in modulating neurotransmission . The thienyl group could contribute to this interaction by providing additional binding sites.

Anticancer Activity

Research has highlighted the potential anticancer properties of 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with methoxy and thienyl substitutions exhibited IC50 values in the low micromolar range against several cancer types .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3-Fluoro-4-methoxyphenyl-(3-thienyl)methanolMCF-7TBD
Analog AA5490.08
Analog BHCT-1160.12
Analog CPC-30.33

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Studies have shown that similar structures can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Mechanism : A study investigated the effects of a structurally similar compound on tubulin dynamics. The results indicated that this compound inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is critical for developing new anticancer therapies targeting microtubule dynamics .
  • GABA Receptor Modulation : Another study focused on the interaction of thienyl derivatives with insect GABA receptors. The findings revealed that these compounds could act as competitive antagonists, suggesting their potential use in neuropharmacology and pest control applications .

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